3-Bromomethyl-5-methyl-benzaldehyde
Description
3-Bromomethyl-5-methyl-benzaldehyde is a substituted benzaldehyde derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound is structurally significant due to the electron-donating methyl group and the bromomethyl moiety, which serves as a reactive site for nucleophilic substitution or alkylation reactions.
The aldehyde functional group renders it reactive in condensation reactions (e.g., forming Schiff bases) or acting as an electrophile in organic synthesis.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,5H2,1H3 |
InChI Key |
CYPJFHFQRZBCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-Bromomethyl-5-methyl-benzaldehyde and related compounds:
Preparation Methods
Procedure and Conditions
Starting Material : 3,5-Dimethylbenzaldehyde.
Reagents : NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄ (solvent).
Steps :
-
Dissolve 3,5-dimethylbenzaldehyde (10 mmol) in anhydrous CCl₄.
-
Add NBS (12 mmol) and AIBN (1 mmol).
-
Reflux at 80°C for 16 h under N₂.
-
Filter and concentrate; purify via silica gel chromatography (hexane/EtOAc 8:1).
Key Findings
-
Regioselectivity : Exclusive benzylic bromination due to radical stability.
-
Purity : >95% (GC-MS).
-
Advantages : Scalable, minimal by-products (e.g., dibrominated derivatives <5%).
Halogen Exchange from Chloromethyl Precursors
Synthesis of 3-Chloromethyl-5-methylbenzaldehyde
Starting Material : 3-Hydroxymethyl-5-methylbenzaldehyde.
Reagents : Conc. HCl, ethanol.
Steps :
Bromination via Halogen Exchange
Reagents : NaBr (3 equiv), DMF (solvent).
Steps :
-
Mix 3-chloromethyl-5-methylbenzaldehyde (10 mmol) with NaBr (30 mmol) in DMF.
-
Heat at 80°C for 12 h.
-
Extract with EtOAc; purify via recrystallization (EtOH/H₂O).
Key Findings
-
Challenges : Competing hydrolysis requires anhydrous conditions.
-
Purity : 90% (¹H NMR).
Direct Bromination Using HBr/Acetic Acid
Procedure
Starting Material : 3,5-Dimethylbenzaldehyde.
Reagents : Br₂ (1.5 equiv), HBr (catalytic), acetic acid.
Steps :
Key Findings
-
Side Products : 15% dibrominated by-products.
-
Industrial Relevance : Suitable for bulk synthesis despite moderate yields.
Oxidation of 3-Bromomethyl-5-methylbenzyl Alcohol
Alcohol Synthesis
Method : Reduce 3-bromomethyl-5-methylbenzoic acid ester (e.g., methyl ester) using LiAlH₄ in THF.
Oxidation to Aldehyde
Reagents : MnO₂ (5 equiv), CHCl₃.
Steps :
Key Findings
Comparative Analysis of Methods
Table 1 : Performance Metrics of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Radical Bromination | 82 | >95 | Moderate | High |
| Halogen Exchange | 75 | 90 | Low | Medium |
| HBr/Acetic Acid | 60 | 85 | Low | High |
| Oxidation of Alcohol | 40 | 88 | High | Low |
Key Insights :
Q & A
Q. What are the optimal synthetic routes for 3-Bromomethyl-5-methyl-benzaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound typically involves bromination of 5-methyl-benzaldehyde derivatives. Key steps include:
- Catalyst Selection : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance bromination efficiency and reduce side reactions .
- Temperature Control : Maintain temperatures between 40–60°C to balance reactivity and stability of the aldehyde group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product.
- Yield Optimization : Pilot studies suggest yields improve with stoichiometric control of N-bromosuccinimide (NBS) and radical initiators like AIBN.
Q. How can structural characterization of this compound be performed using crystallographic tools?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use software suites like WinGX for data refinement and ORTEP-3 for thermal ellipsoid visualization . Key parameters:
- Crystal Growth : Slow evaporation from ethanol/chloroform mixtures.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Validation : Compare bond lengths (C-Br: ~1.93 Å) and angles with DFT-optimized models.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Refer to SDS guidelines for brominated aldehydes :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?
- Methodological Answer : Mechanistic studies require:
- Isotopic Labeling : Use deuterated analogs (e.g., D₃C-substituted derivatives) to track hydrogen transfer pathways.
- Kinetic Analysis : Monitor intermediates via in-situ NMR or HPLC-MS. For example, Suzuki-Miyaura coupling with aryl boronic acids shows a second-order dependence on Pd catalyst .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) predict transition states and regioselectivity .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Solutions include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C to −40°C.
- Solvent Screening : Compare IR carbonyl stretches (1680–1720 cm⁻¹) in polar (DMSO) vs. nonpolar (CCl₄) solvents .
- X-ray Crystallography : Validate static structures to distinguish between experimental artifacts and genuine molecular behavior .
Q. How can impurities in this compound batches be quantified and mitigated?
- Methodological Answer : Common impurities include residual brominating agents and oxidation byproducts. Analytical workflows:
Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : AI-driven tools (e.g., Retrosynthesis Analysis ) leverage databases like Reaxys to propose routes . Steps:
- Descriptor Calculation : Compute electrophilicity indices (ω) to prioritize nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers (e.g., THF vs. DMF).
- Validation : Cross-check predicted pathways with experimental yields (see Table 1 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
